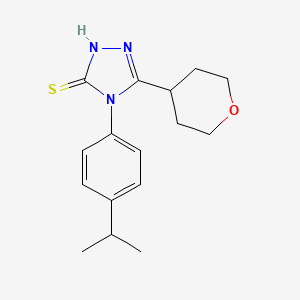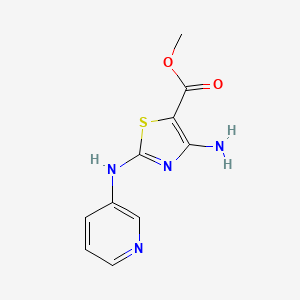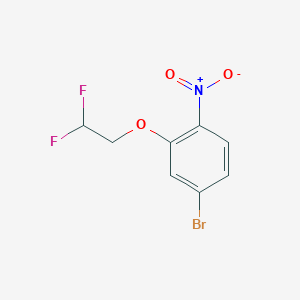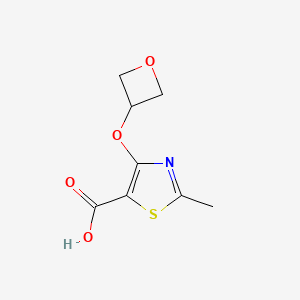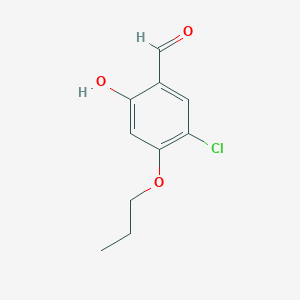
5-Chloro-2-hydroxy-4-propoxybenzaldehyde
描述
5-Chloro-2-hydroxy-4-propoxybenzaldehyde: is a chemical compound with the molecular formula C10H11ClO3 and a molecular weight of 214.64 g/mol . It is widely used in various industries, including pharmaceutical, agricultural, and chemical industries. This compound is known for its broad range of biological activities, such as anti-inflammatory, anti-tumor, and anti-bacterial properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydroxy-4-propoxybenzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions:
Oxidation: 5-Chloro-2-hydroxy-4-propoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 5-chloro-2-hydroxy-4-propoxybenzoic acid.
Reduction: Formation of 5-chloro-2-hydroxy-4-propoxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 5-Chloro-2-hydroxy-4-propoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its anti-inflammatory and anti-tumor properties.
Medicine: It is investigated for potential therapeutic applications, particularly in the development of anti-cancer and anti-bacterial drugs.
Industry: The compound is used in the production of dyes and pigments due to its chemical stability and reactivity.
作用机制
The mechanism of action of 5-Chloro-2-hydroxy-4-propoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes. The anti-tumor activity is believed to result from the induction of apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
相似化合物的比较
- 5-Chloro-2-hydroxy-4-methylbenzaldehyde
- 5-Chloro-2-hydroxy-4-butoxybenzaldehyde
Comparison: While these compounds share a similar core structure, the presence of different substituents (e.g., methyl, butoxy) can significantly alter their chemical and biological properties. For example, the propoxy group in 5-Chloro-2-hydroxy-4-propoxybenzaldehyde may enhance its lipophilicity and membrane permeability compared to its methyl or butoxy analogs .
属性
IUPAC Name |
5-chloro-2-hydroxy-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-3-14-10-5-9(13)7(6-12)4-8(10)11/h4-6,13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGBFNMQZIGOFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)O)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


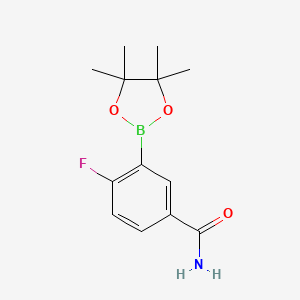
![(R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409409.png)
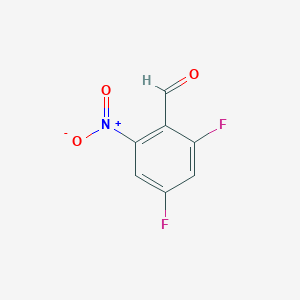
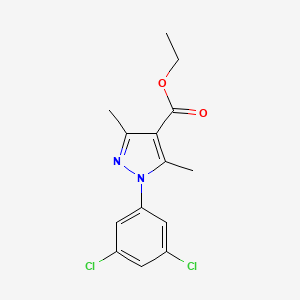
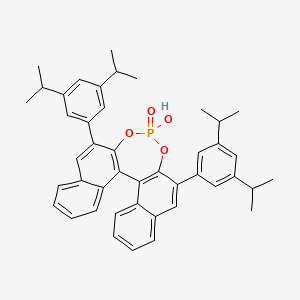
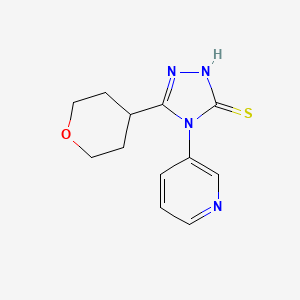
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409415.png)
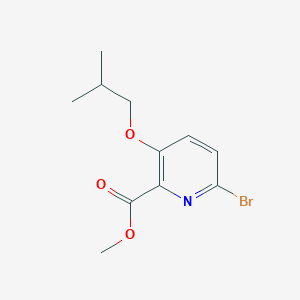
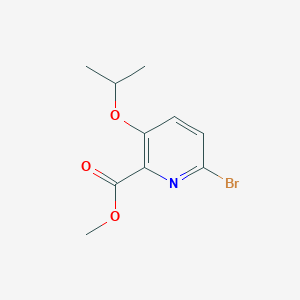
![4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide](/img/structure/B1409422.png)
